molecular formula C16H22O3S B14609646 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol CAS No. 59482-67-6

3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol

Cat. No.: B14609646
CAS No.: 59482-67-6
M. Wt: 294.4 g/mol
InChI Key: YAMPQTBRJXYNFI-UHFFFAOYSA-N
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Description

3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a cyclohexene ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with molecular targets through its benzenesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

59482-67-6

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-2,4,4-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C16H22O3S/c1-12-14(16(2,3)10-9-15(12)17)11-20(18,19)13-7-5-4-6-8-13/h4-8,15,17H,9-11H2,1-3H3

InChI Key

YAMPQTBRJXYNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1O)(C)C)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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